ICL-SIRT078
Descripción
ICL-SIRT078 (C₂₈H₂₆N₄O₂S, CAS: 1060430-64-9) is a substrate-competitive Sirtuin 2 (Sirt2) inhibitor identified via virtual screening . It exhibits potent inhibition of Sirt2 deacetylase activity with an IC₅₀ of 1.45 µM and >50-fold selectivity over Sirt1, Sirt3, and Sirt5 . The compound’s selectivity arises from hydrophobic interactions within the Sirt2 acyl-lysine binding cleft, which are disrupted in other Sirtuin isoforms due to structural differences in loop regions .
Mechanism and Therapeutic Relevance ICL-SIRT078 inhibits Sirt2 by occupying its substrate-binding site, leading to increased acetylation of α-tubulin, a key Sirt2 substrate . This mechanism underlies its neuroprotective effects in Parkinson’s disease (PD) models, where it rescues dopaminergic neurons in lactacystin-induced cell death by restoring α-tubulin acetylation and FOXO3a accumulation .
Propiedades
Número CAS |
1060430-64-9 |
|---|---|
Fórmula molecular |
C28H26N4O2S |
Peso molecular |
482.6 |
Nombre IUPAC |
3-((2-Methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
InChI |
InChI=1S/C28H26N4O2S/c1-34-24-11-8-19-6-2-3-7-21(19)23(24)16-32-17-31-27-26(28(32)33)22-10-9-20(13-25(22)35-27)30-15-18-5-4-12-29-14-18/h2-8,11-12,14,17,20,30H,9-10,13,15-16H2,1H3 |
Clave InChI |
UEJBOCXPGHSONP-UHFFFAOYSA-N |
SMILES |
O=C1C(C2=C(CC(NCC3=CC=CN=C3)CC2)S4)=C4N=CN1CC5=C6C=CC=CC6=CC=C5OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ICL-SIRT078; ICL SIRT078; ICLSIRT078; ICL-SIRT-078; ICL SIRT 078; |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Table 1: Key Pharmacological Properties of ICL-SIRT078 and Select Sirtuin Inhibitors
| Compound | Target | IC₅₀ (µM) | Selectivity (vs. Other Sirtuins) | Mechanism | Therapeutic Applications |
|---|---|---|---|---|---|
| ICL-SIRT078 | Sirt2 | 1.45 | >50-fold (Sirt1/3/5) | Substrate-competitive | Neuroprotection (PD), cancer |
| Sirtinol | Sirt1/2 | 0.038 | Low (Sirt1 ≈ Sirt2) | Non-competitive | Cancer, senescence modulation |
| Salermide | Sirt1/2 | 0.1 | Moderate (Sirt1 > Sirt2) | Non-specific deacetylase inhibition | Cancer, viral infection |
| Cambinol | Sirt1/2 | 0.056 | Low | Inhibits NAD⁺ binding | Lymphoma, metabolic disorders |
| SirReal2 | Sirt2 | 0.02 | 1,000-fold (Sirt1/3/5) | Allosteric modulation | Cancer, inflammation |
| Compound47 | Sirt5 | 0.18 | >100-fold (Sirt1/2/3) | Substrate-competitive | Metabolic dysregulation, sepsis |
Key Findings and Differentiation
Selectivity Profile ICL-SIRT078 and SirReal2 are among the most selective Sirt2 inhibitors. However, SirReal2 achieves higher selectivity (1,000-fold) via allosteric modulation, whereas ICL-SIRT078 relies on substrate-binding site interactions . Hydroxy naphthyl aldehyde derivatives (e.g., Sirtinol, Salermide) exhibit broader Sirtuin inhibition and lower selectivity, limiting their therapeutic utility .
Mechanistic Insights Unlike NAD⁺-competitive inhibitors (e.g., Cambinol), ICL-SIRT078’s substrate-competitive action preserves NAD⁺-dependent processes in non-target tissues, reducing off-target toxicity . Structural modeling reveals that ICL-SIRT078’s tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one scaffold enables strong hydrophobic interactions in Sirt2, absent in Sirt1/3/5 due to steric hindrance from loop structures .
Cancer: In HNSC, ICL-SIRT078 shows efficacy in low-aneuploidy-resistant cells, contrasting with AZD5438 and VSP34-8731, which target high-aneuploidy populations .
Limitations and Optimization Needs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
